![molecular formula C10H12BrN3O2 B14088518 6-bromo-1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B14088518.png)
6-bromo-1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position and two ethyl groups at the 1st and 3rd positions. The pyrrolo[3,2-d]pyrimidine core is a fused ring system that combines a pyrrole ring with a pyrimidine ring, making it an interesting scaffold for various chemical and biological applications.
Méthodes De Préparation
The synthesis of 6-bromo-1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction of suitable precursors.
Formation of the Pyrimidine Ring: The pyrimidine ring is then constructed through a series of condensation reactions involving appropriate reagents and conditions.
Introduction of Ethyl Groups: The ethyl groups are introduced at the 1st and 3rd positions through alkylation reactions using ethyl halides under basic conditions.
Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
6-bromo-1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The pyrimidine ring can participate in condensation reactions with various electrophiles to form new derivatives.
Common reagents used in these reactions include bromine, N-bromosuccinimide, ethyl halides, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It can be used in the development of new materials and chemicals with specific properties.
Mécanisme D'action
The mechanism of action of 6-bromo-1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
6-bromo-1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione can be compared with other similar compounds, such as:
4-chloro-5H-pyrrolo[3,2-d]pyrimidine: This compound has a chlorine atom instead of a bromine atom at the 6th position and exhibits different chemical and biological properties.
1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione: This compound lacks the bromine atom at the 6th position and may have different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H12BrN3O2 |
|---|---|
Poids moléculaire |
286.13 g/mol |
Nom IUPAC |
6-bromo-1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12BrN3O2/c1-3-13-6-5-7(11)12-8(6)9(15)14(4-2)10(13)16/h5,12H,3-4H2,1-2H3 |
Clé InChI |
MGQIBLKLLHUSNJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14088435.png)
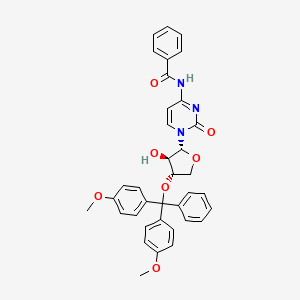
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088447.png)
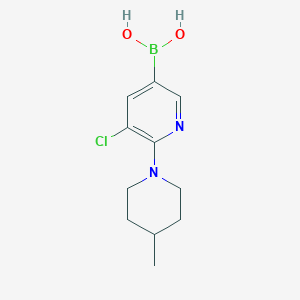
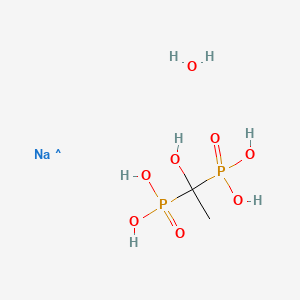
![6-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14088466.png)

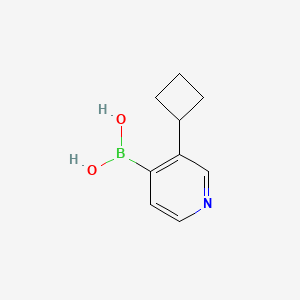
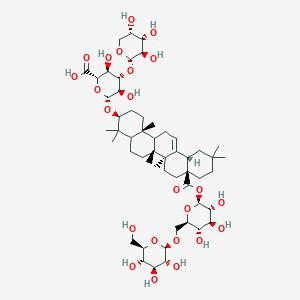
![2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one](/img/structure/B14088486.png)
![ethyl 2-[1-(4-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14088487.png)
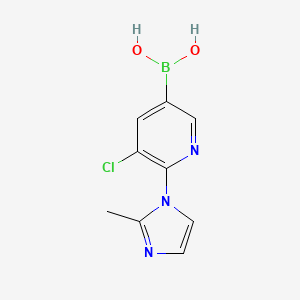
![N'-[(E)-(4-methoxyphenyl)methylidene]-5-[4-(naphthalen-1-ylmethoxy)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B14088492.png)
![1-[3-(Benzyloxy)phenyl]-7-chloro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088493.png)
